N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13468830
Molecular Formula: C13H25N3O
Molecular Weight: 239.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O |
|---|---|
| Molecular Weight | 239.36 g/mol |
| IUPAC Name | N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C13H25N3O/c1-11(17)16(13-2-3-13)10-12-4-7-15(8-5-12)9-6-14/h12-13H,2-10,14H2,1H3 |
| Standard InChI Key | FOTMCNHKFUYTCM-UHFFFAOYSA-N |
| SMILES | CC(=O)N(CC1CCN(CC1)CCN)C2CC2 |
| Canonical SMILES | CC(=O)N(CC1CCN(CC1)CCN)C2CC2 |
Introduction
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide is a synthetic organic compound belonging to the class of piperidine derivatives. It is characterized by its unique structure, which includes a piperidine ring, an aminoethyl group, and a cyclopropyl-acetamide moiety. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Synthesis and Chemical Reactions
The synthesis of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide typically involves several key steps, including the use of specific reagents and conditions to optimize yield and purity. Industrial production may utilize variations in temperature, solvent choice, and catalyst use to enhance efficiency.
Chemical Reactions
-
Oxidation: Utilizing agents like hydrogen peroxide or other oxidizing reagents can yield N-oxide derivatives.
-
Reduction: Can produce amine derivatives through the reduction of specific functional groups.
-
Hydrolysis: May undergo hydrolysis under extreme pH or temperature conditions.
Mechanism of Action and Biological Activity
The mechanism of action for N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with biological targets such as enzymes or receptors. The compound may modulate these targets' activity through binding interactions, leading to various biological responses. This interaction is crucial for understanding its potential therapeutic effects.
Biological Activity Table
| Biological Activity | Description |
|---|---|
| Mechanism of Action | Interaction with enzymes or receptors |
| Potential Therapeutic Effects | Modulation of biological pathways |
| Biological Targets | Enzymes or receptors |
Applications in Research and Development
N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-cyclopropyl-acetamide is a valuable asset in research settings focused on drug discovery and development. Its versatility makes it suitable for various applications in organic synthesis and biological assays.
Applications Table
| Application Area | Description |
|---|---|
| Drug Discovery | Potential therapeutic applications |
| Organic Synthesis | Used as an intermediate or building block |
| Biological Assays | Utilized in studying biological interactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume